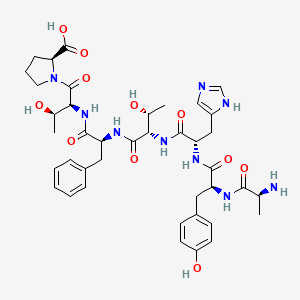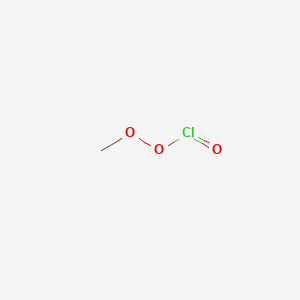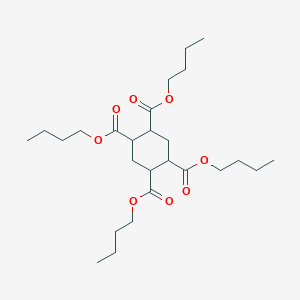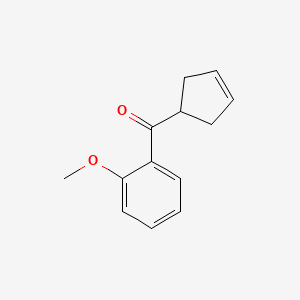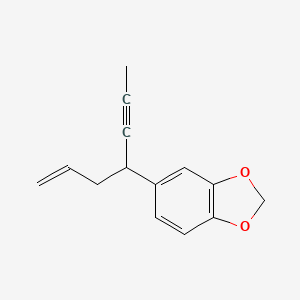![molecular formula C12H10Cl3NO B12593735 2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline CAS No. 648897-18-1](/img/structure/B12593735.png)
2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The presence of chlorine atoms and an isopropoxy group in its structure makes this compound unique and potentially useful in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline typically involves the chlorination of quinoline derivatives followed by the introduction of the isopropoxy group. One common method includes:
Chlorination: Quinoline is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2, 5, and 7 positions.
Isopropoxylation: The chlorinated quinoline is then reacted with isopropyl alcohol in the presence of a base such as potassium carbonate to introduce the isopropoxy group at the 8 position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and isopropoxylation processes using continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of quinoline.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Coupling Products: Biaryl quinoline derivatives.
Applications De Recherche Scientifique
2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,7-Trichloroquinoline: Lacks the isopropoxy group, which may affect its reactivity and applications.
8-Isopropoxyquinoline: Lacks the chlorine atoms, which may influence its biological activity.
Chloroquine: A well-known antimalarial drug with a different substitution pattern on the quinoline ring.
Uniqueness
2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline is unique due to the combination of chlorine atoms and an isopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
648897-18-1 |
|---|---|
Formule moléculaire |
C12H10Cl3NO |
Poids moléculaire |
290.6 g/mol |
Nom IUPAC |
2,5,7-trichloro-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C12H10Cl3NO/c1-6(2)17-12-9(14)5-8(13)7-3-4-10(15)16-11(7)12/h3-6H,1-2H3 |
Clé InChI |
CQDNGGLULVRQRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C2=C1N=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)
![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)
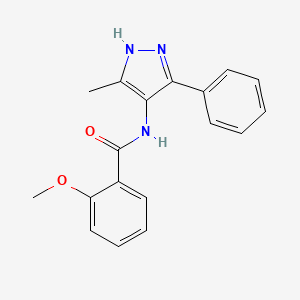
![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)
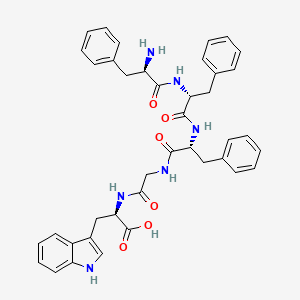
![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
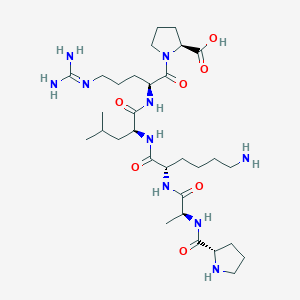
![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)
